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Compound of Interest

Compound Name: 1-Methylpiperidin-4-one oxime

Cat. No.: B074362 Get Quote

An In-Depth Comparative Guide to 1-Methylpiperidin-4-one Oxime and its N-Benzyl Analog

for Advanced Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring stands out as a quintessential

"privileged scaffold." Its prevalence in numerous FDA-approved drugs and natural alkaloids

underscores its importance in the design of therapeutic agents targeting a wide array of

biological systems, from the central nervous system to infectious diseases.[1][2] The versatility

of the piperidine core allows for extensive functionalization, enabling chemists to meticulously

tune the molecule's physicochemical and pharmacological properties.

This guide provides a detailed comparative analysis of two key piperidin-4-one derivatives: 1-
Methylpiperidin-4-one oxime and its N-benzyl analog. By systematically examining their

synthesis, spectral characteristics, and physicochemical properties, we aim to provide

researchers, scientists, and drug development professionals with the foundational data and

experimental insights necessary to leverage these compounds as versatile intermediates in

organic synthesis and as scaffolds for novel drug candidates.[3][4][5]

Molecular and Physicochemical Overview
The fundamental difference between the two molecules lies in the substituent on the piperidine

nitrogen: a methyl group versus a benzyl group. This seemingly minor alteration imparts

significant differences in their steric bulk, lipophilicity, and electronic properties, which in turn

influence their solubility, reactivity, and potential biological interactions.
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The N-benzyl analog introduces an aromatic moiety, significantly increasing its molecular

weight and lipophilicity. This can have profound effects on its pharmacokinetic profile, such as

its ability to cross the blood-brain barrier, a critical consideration for CNS-targeted therapeutics.

[6]

Property
1-Methylpiperidin-4-one
oxime

1-Benzylpiperidin-4-one
oxime

Molecular Formula C₆H₁₂N₂O[7][8] C₁₂H₁₆N₂O[4][9]

Molecular Weight 128.17 g/mol [7][8] 204.27 g/mol [9][10]

Appearance White crystalline solid[7] White to light yellow solid[9]

Melting Point 128.5-129 °C[7] 126-128 °C[9]

Boiling Point (Predicted) 220.9 ± 33.0 °C[7][8] 338.5 ± 35.0 °C[4][9]

Density (Predicted) 1.14 ± 0.1 g/cm³[7][8] 1.12 ± 0.1 g/cm³[9]

pKa (Predicted) Not Available 12.14 ± 0.20[9]

LogP (Predicted) 0.48010[8] 1.90[11]

CAS Number 1515-27-1[3][7] 949-69-9[4][9]

Synthesis and Experimental Protocols
The synthesis of both oximes is straightforward, proceeding via a classic condensation reaction

between the corresponding N-substituted piperidin-4-one and hydroxylamine hydrochloride.

The reaction mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the

carbonyl carbon of the piperidone, followed by dehydration to form the C=N oxime bond.
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Caption: General workflow for the synthesis of piperidin-4-one oximes.
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Experimental Protocol: Synthesis of 1-Benzylpiperidin-
4-one oxime
This protocol is adapted from established literature procedures.[9]

Reaction Setup: Dissolve N-benzylpiperidone (1.89 g, 10 mmol) in 50 mL of anhydrous

ethanol in a round-bottom flask equipped with a magnetic stirrer.

Reagent Addition: To the solution, add potassium carbonate (2.76 g, 20 mmol) followed by

hydroxylamine hydrochloride (1.04 g, 15 mmol).

Reaction: Stir the mixture vigorously at room temperature for 6 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to

remove the ethanol.

Extraction: Dilute the residue with water and extract the aqueous phase with ethyl acetate (3

x 30 mL).

Washing & Drying: Combine the organic layers and wash with a saturated sodium chloride

solution (brine). Dry the organic phase over anhydrous sodium sulfate.

Isolation: Filter the drying agent and concentrate the organic solution under reduced

pressure to yield the crude product. The product, (1-benzylpiperidin-4-)ketoxime, is typically

obtained as a white solid in high yield (e.g., 2.04 g, 100%).[9]

Purification (Optional): If necessary, the product can be further purified by recrystallization

from a suitable solvent like methanol.[12]

Experimental Protocol: Synthesis of 1-Methylpiperidin-4-
one oxime
This protocol follows the same general principle.

Reaction Setup: In a round-bottom flask, dissolve 1-methyl-4-piperidone (1.13 g, 10 mmol) in

50 mL of anhydrous ethanol.
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Reagent Addition: Add potassium carbonate (2.76 g, 20 mmol) and hydroxylamine

hydrochloride (1.04 g, 15 mmol) to the solution.

Reaction: Stir the mixture at room temperature for 6-8 hours, monitoring by TLC.

Work-up and Isolation: Follow steps 4-7 as described in the protocol for the N-benzyl analog

to isolate 1-methylpiperidin-4-one oxime.

Comparative Spectral Analysis
Spectroscopic analysis provides definitive structural confirmation and reveals the influence of

the N-substituent on the electronic environment of the piperidine ring.

Spectral Data
1-Methylpiperidin-4-one
oxime

1-Benzylpiperidin-4-one
oxime

¹H NMR (δ, ppm)

~2.3 (s, 3H, N-CH₃), ~2.5-2.8

(m, 8H, piperidine protons),

~10.0 (s, 1H, N-OH)

~2.5-2.8 (m, 8H, piperidine

protons), ~3.5 (s, 2H, N-CH₂-

Ph), ~7.2-7.4 (m, 5H, Ar-H),

~10.0 (s, 1H, N-OH)

¹³C NMR (δ, ppm)

~46 (N-CH₃), ~30-40

(piperidine CH₂), ~158

(C=NOH)

~63 (N-CH₂-Ph), ~30-40

(piperidine CH₂), ~127-138

(Ar-C), ~158 (C=NOH)

IR (cm⁻¹)
~3250 (O-H), ~1650 (C=N),

~940 (N-O)

~3250 (O-H), ~1650 (C=N),

~3030 (Ar C-H), ~1495, 1450

(Ar C=C), ~940 (N-O)

Note: The spectral data presented are typical values and may vary slightly based on the

solvent and instrument used. The data for the N-benzyl analog is supported by published

findings.[13][14]

Key Observations:

¹H NMR: The most telling difference is the presence of a sharp singlet around 2.3 ppm for

the N-methyl protons in 1-methylpiperidin-4-one oxime, versus a singlet around 3.5 ppm

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b074362?utm_src=pdf-body
https://jddtonline.info/index.php/jddt/article/view/2228
https://www.researchgate.net/publication/330518735_Synthesis_characterization_and_antimitotic_activity_of_N-benzyl_piperidin_4-one_oxime
https://www.benchchem.com/product/b074362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


for the benzylic methylene protons and multiplets between 7.2-7.4 ppm for the aromatic

protons in the N-benzyl analog.

¹³C NMR: The N-benzyl analog exhibits additional signals in the aromatic region (127-138

ppm) and a distinct signal for the benzylic carbon around 63 ppm.[14]

IR Spectroscopy: Both spectra show characteristic peaks for the oxime O-H, C=N, and N-O

stretches. The N-benzyl derivative is distinguished by additional peaks corresponding to

aromatic C-H and C=C stretching vibrations.[14]

Reactivity, Applications, and Biological Significance
The choice between an N-methyl and an N-benzyl substituent is a critical decision in a

synthetic strategy, as it dictates not only the physicochemical properties but also the potential

reactivity and biological profile of the resulting molecule.
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Caption: Influence of N-substituent on molecular properties and potential.

Both molecules serve as valuable intermediates for further chemical transformations. The

oxime functionality can be readily reduced to a primary amine, providing a route to 4-amino-
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piperidine derivatives, or can participate in rearrangements like the Beckmann rearrangement

to form lactams.[3][8]

From a pharmacological standpoint, the N-benzyl analog has garnered more attention. Studies

have demonstrated that N-benzyl piperidin-4-one oxime possesses antimitotic activity,

suggesting its potential as a scaffold for developing anticancer agents.[13][14] The aromatic

ring of the benzyl group can engage in crucial π-π stacking or hydrophobic interactions within

the binding pockets of biological targets, a feature the N-methyl analog lacks. This highlights

how the N-benzyl group is not merely a placeholder but can be an active pharmacophoric

element.

Conclusion and Future Directions
This guide has systematically compared 1-methylpiperidin-4-one oxime and its N-benzyl

analog, revealing significant differences in their physicochemical and spectral properties, all

stemming from the choice of the N-substituent.

1-Methylpiperidin-4-one oxime is a smaller, more polar building block, suitable for

syntheses where minimal steric hindrance and higher water solubility are desired.

1-Benzylpiperidin-4-one oxime is a more lipophilic and sterically demanding intermediate,

which has demonstrated biological activity and offers the potential for aromatic interactions in

drug-receptor binding.

For drug development professionals, the N-benzyl group often serves as a useful starting point

for SAR (Structure-Activity Relationship) studies before being potentially replaced by other aryl

or heteroaryl groups to optimize potency and selectivity. The lack of reported biological data for

the N-methyl analog presents a clear opportunity for future investigation. A comparative

biological screening of both compounds could yield valuable insights into the pharmacophoric

contribution of the N-substituent and guide the design of the next generation of piperidine-

based therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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